![molecular formula C24H26N4O3S B2916317 N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1210898-93-3](/img/structure/B2916317.png)
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications
Development of Mycobacterium tuberculosis Inhibitors
Compounds structurally related to the one have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. For example, derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown promising results as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, with certain compounds displaying significant inhibitory activity and low cytotoxicity, suggesting potential as novel anti-tuberculosis agents (Samala et al., 2013).
CB1 Cannabinoid Receptor Antagonists
Research into cannabinoids has identified compounds with structural motifs similar to the query compound, particularly in their interaction with the CB1 cannabinoid receptor. Studies have shown that certain N-(piperidin-1-yl)-substituted derivatives act as potent and selective antagonists for the CB1 receptor, providing insights into the receptor's binding conformation and suggesting applications in the development of drugs to treat conditions such as obesity, addiction, and certain psychiatric disorders (Shim et al., 2002).
Heterocyclic α-Amino Acids Synthons
Heterospirocyclic compounds, including those with a piperidine ring, have been explored as synthons for heterocyclic α-amino acids. These compounds have shown utility in the synthesis of complex peptides and may have implications for drug development and biochemical research, highlighting the versatility of piperidine-containing compounds in synthetic organic chemistry (Strässler et al., 1997).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of the Mycobacterium tuberculosis GyrB ATPase. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis. This research exemplifies the application of piperidine derivatives in targeting bacterial enzymes, suggesting similar utility for compounds with related structures (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-24(18-12-14-20(15-13-18)32(30,31)27-16-5-2-6-17-27)25-23-21-10-7-11-22(21)26-28(23)19-8-3-1-4-9-19/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEAXZQXEHKBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
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